molecular formula C17H19NO3 B2459776 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene CAS No. 282104-73-8

1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene

Cat. No.: B2459776
CAS No.: 282104-73-8
M. Wt: 285.343
InChI Key: FDOUPKOYCQGJPR-UHFFFAOYSA-N
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Description

1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene is an organic compound with the molecular formula C17H19NO3 It is a derivative of benzene, featuring an isopropyl group, a methyl group, and a nitrobenzyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, isopropyl bromide, and 4-nitrobenzyl chloride.

    Etherification: The first step involves the etherification of 4-methylphenol with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to form 4-methyl-2-[(4-nitrobenzyl)oxy]benzene.

    Alkylation: The next step is the alkylation of the intermediate product with isopropyl bromide in the presence of a strong base like sodium hydride to yield the final product, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of 1-Isopropyl-4-methyl-2-[(4-aminobenzyl)oxy]benzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene depends on its specific application

    Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.

    Electron Transfer: The nitro group can participate in redox reactions, influencing cellular processes.

    Structural Modulation: The compound’s structure allows it to interact with and modify the function of biomolecules.

Comparison with Similar Compounds

1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene can be compared to other benzene derivatives with similar substituents:

    1-Isopropyl-4-methyl-2-[(4-aminobenzyl)oxy]benzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    1-Isopropyl-4-methyl-2-[(4-chlorobenzyl)oxy]benzene:

    1-Isopropyl-4-methyl-2-[(4-methoxybenzyl)oxy]benzene: Features a methoxy group, influencing its reactivity and interactions.

These comparisons highlight the unique properties of this compound, particularly its nitro group, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

4-methyl-2-[(4-nitrophenyl)methoxy]-1-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12(2)16-9-4-13(3)10-17(16)21-11-14-5-7-15(8-6-14)18(19)20/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOUPKOYCQGJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282104-73-8
Record name 1-ISOPROPYL-4-METHYL-2-((4-NITROBENZYL)OXY)BENZENE
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